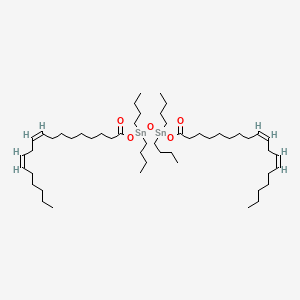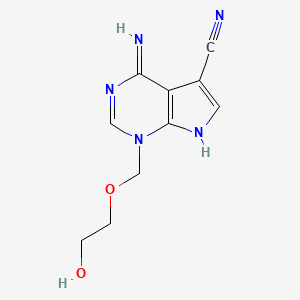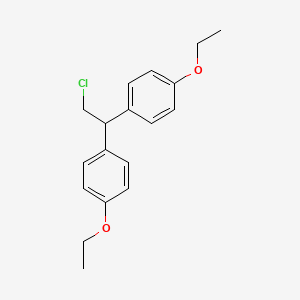
Ethane, 2-chloro-1,1-bis(p-ethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane, 2-chloro-1,1-bis(p-ethoxyphenyl)- is an organic compound with the molecular formula C18H21ClO2. It contains 42 atoms, including 21 hydrogen atoms, 18 carbon atoms, 2 oxygen atoms, and 1 chlorine atom . This compound is characterized by its unique structure, which includes two ethoxyphenyl groups attached to a central ethane backbone with a chlorine substituent.
Preparation Methods
The synthesis of Ethane, 2-chloro-1,1-bis(p-ethoxyphenyl)- typically involves the reaction of ethane derivatives with p-ethoxyphenyl groups under specific conditions. The exact synthetic routes and reaction conditions can vary, but they often involve the use of chlorinating agents and catalysts to facilitate the formation of the desired product . Industrial production methods may include large-scale reactions in controlled environments to ensure high yield and purity.
Chemical Reactions Analysis
Ethane, 2-chloro-1,1-bis(p-ethoxyphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Hydrolysis: The ethoxy groups can be hydrolyzed under acidic or basic conditions to form corresponding phenols.
Scientific Research Applications
Ethane, 2-chloro-1,1-bis(p-ethoxyphenyl)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic effects.
Medicine: Research into its pharmacological properties and potential use in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethane, 2-chloro-1,1-bis(p-ethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modify the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethane, 2-chloro-1,1-bis(p-ethoxyphenyl)- can be compared with other similar compounds, such as:
1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane: Known for its use as an insecticide.
1-Chloro-2,2-bis(p-chlorophenyl)ethane: Another chlorinated ethane derivative with different substituents.
Ethane, 1,1-bis(p-chlorophenyl)-: A related compound with different chemical properties and applications
These comparisons highlight the unique structural and functional characteristics of Ethane, 2-chloro-1,1-bis(p-ethoxyphenyl)-, making it distinct in its applications and reactivity.
Properties
CAS No. |
4957-06-6 |
|---|---|
Molecular Formula |
C18H21ClO2 |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
1-[2-chloro-1-(4-ethoxyphenyl)ethyl]-4-ethoxybenzene |
InChI |
InChI=1S/C18H21ClO2/c1-3-20-16-9-5-14(6-10-16)18(13-19)15-7-11-17(12-8-15)21-4-2/h5-12,18H,3-4,13H2,1-2H3 |
InChI Key |
IHCRMCLTUDWETK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CCl)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


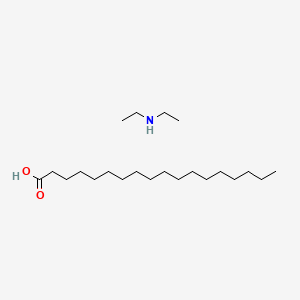
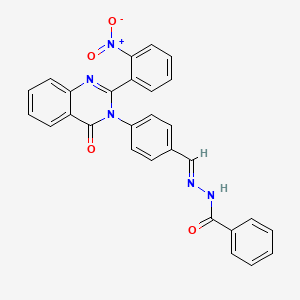
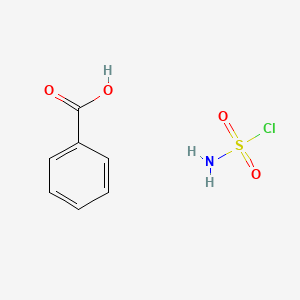
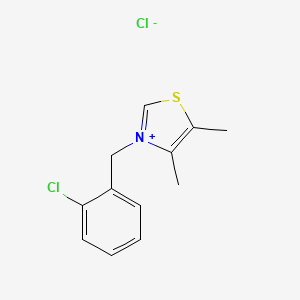

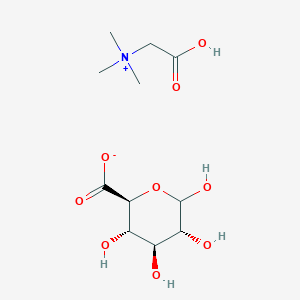
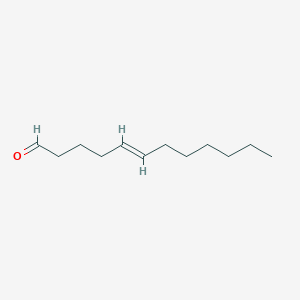
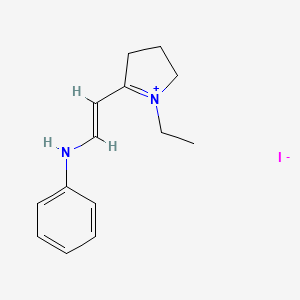
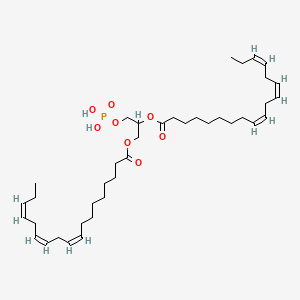
![Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate]](/img/structure/B12677366.png)
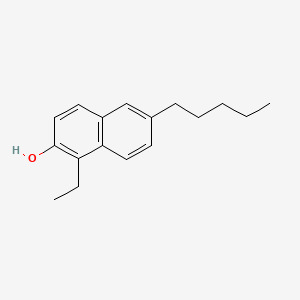
![4-Isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12677376.png)
